molecular formula C12H16N2O B3377409 (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1307585-11-0

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3377409
CAS No.: 1307585-11-0
M. Wt: 204.27 g/mol
InChI Key: JLBQKJXQPPFPJI-LLVKDONJSA-N
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Description

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an isoquinoline core with an ethyl group and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoquinoline core, which can be derived from commercially available starting materials.

    Chiral Resolution: The chiral center at the 3-position is introduced through chiral resolution techniques or asymmetric synthesis.

    Functional Group Introduction: The ethyl group and carboxamide functional group are introduced through a series of chemical reactions, including alkylation and amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, amines, and substituted isoquinolines.

Scientific Research Applications

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • (3R)-N-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration and the presence of both an ethyl group and a carboxamide functional group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBQKJXQPPFPJI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H]1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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